![molecular formula C15H10O6 B12589093 11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one CAS No. 639092-09-4](/img/structure/B12589093.png)
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one is a chemical compound with the molecular formula C15H10O6 and a molecular weight of 286.236 g/mol This compound is characterized by its unique structure, which includes a dioxolo ring fused to a xanthene core
准备方法
The synthesis of 11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the dioxolo ring: The xanthene intermediate is then reacted with appropriate reagents to introduce the dioxolo ring.
Hydroxylation and methoxylation: The final steps involve hydroxylation and methoxylation to obtain the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of different substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperatures and pressures to control the reaction rate and selectivity.
科学研究应用
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
作用机制
The mechanism of action of 11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to specific physiological effects.
相似化合物的比较
11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one can be compared with other similar compounds, such as:
Xanthene derivatives: These compounds share the xanthene core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Coumarins: These compounds have a similar dioxolo ring structure but differ in their core structure, resulting in different reactivity and applications.
Flavonoids: These natural compounds have structural similarities but are more complex and have diverse biological activities.
属性
CAS 编号 |
639092-09-4 |
|---|---|
分子式 |
C15H10O6 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
11-hydroxy-6-methoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
InChI |
InChI=1S/C15H10O6/c1-18-8-4-2-3-7-12(16)11-9(21-14(7)8)5-10-15(13(11)17)20-6-19-10/h2-5,17H,6H2,1H3 |
InChI 键 |
BOCRUMMPPOXDES-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC3=CC4=C(C(=C3C2=O)O)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


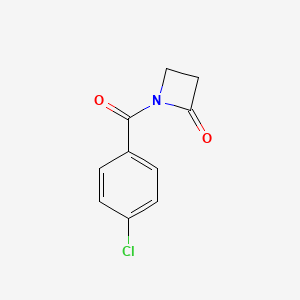
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)


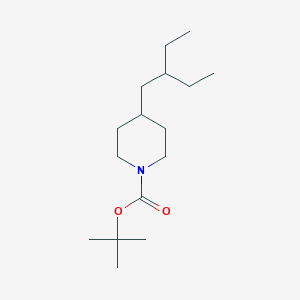

![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
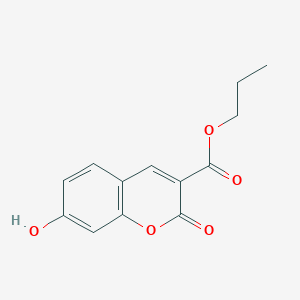
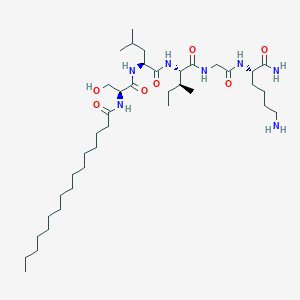
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
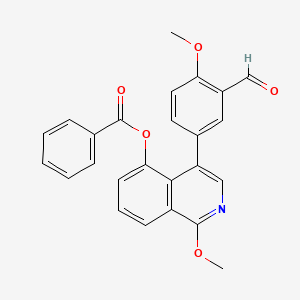

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
